molecular formula C25H30N4O2S B2407535 N-(4-ethoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1185131-26-3

N-(4-ethoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2407535
CAS No.: 1185131-26-3
M. Wt: 450.6
InChI Key: VMFAPAWWXVMUEW-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a spirocyclic triazaspiro compound featuring a thioacetamide linker and a 4-ethoxyphenyl moiety.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2S/c1-4-31-21-11-9-20(10-12-21)26-22(30)17-32-24-23(19-7-5-18(2)6-8-19)27-25(28-24)13-15-29(3)16-14-25/h5-12H,4,13-17H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFAPAWWXVMUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features:

  • Thioamide Group : Enhances reactivity and biological activity.
  • Triazole Moiety : Implicated in various biological functions.
  • Ethoxy and Tolyl Substituents : Contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Properties : Many thioamide derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial Effects : Compounds in the triazole family are known for their antibacterial and antifungal activities.
  • Anti-inflammatory Activity : Some derivatives have been reported to reduce inflammation in preclinical models.

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells has been documented for related thioamide compounds.
  • Modulation of Signaling Pathways : Interference with key signaling pathways that regulate cell proliferation and survival.

Case Studies

  • Anticancer Activity : In a study examining various thioamide derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against colon carcinoma (HCT116) with IC50 values ranging from 6.2 μM to 43.4 μM .
  • Antimicrobial Effects : A series of mercapto-substituted triazoles exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the compound may possess similar properties .
  • Anti-inflammatory Studies : Research on related thiosemicarbazides indicated their potential as anti-inflammatory agents through inhibition of pro-inflammatory cytokines .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Thioamide AAnticancer6.2
Thioamide BAntimicrobial10.0
Thioamide CAnti-inflammatory15.0

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound ID/Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features
Target Compound 8-methyl, 3-(p-tolyl) Not explicit ~440–506* Spirocyclic triazaspiro, thioacetamide
C916-0467 8-methyl, 3-(4-Cl-phenyl) C23H25ClN4OS 440.99 Chlorophenyl substituent
C916-0480 8-isopropyl, 3-phenyl C24H27ClN4OS 455.02 Bulkier isopropyl group
Compound 154 1,3,4-oxadiazole scaffold Not explicit Not explicit Halogen (Cl) enhances cytotoxicity
Compound 11c Quinoxaline-triazole hybrid Not explicit Not explicit Hybrid scaffold with thiazole linkage

*Estimated based on analogs in and .

  • Spirocyclic Core: The target compound’s 1,4,8-triazaspiro[4.5]deca-1,3-diene framework distinguishes it from non-spiro analogs like Compound 154 (1,3,4-oxadiazole) and imidazole derivatives . This spiro structure may enhance metabolic stability and target binding due to restricted rotation .
  • Substituent Effects: p-Tolyl Group: The 3-(p-tolyl) substituent in the target compound is shared with compound 9l (), which demonstrated cytotoxic activity (IC50 ~15.67 µg/mL against C6 cells). This suggests that p-tolyl may optimize hydrophobic interactions in biological targets . Ethoxyphenyl vs. Chlorophenyl: Replacing the 4-ethoxyphenyl group (target compound) with 4-chlorophenyl (C916-0467) reduces molecular weight (440.99 vs.

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